DPPC

Phase Transition Temperature Thermotropic Behavior Liposome Stability

Researchers formulating thermosensitive liposomes or lung surfactant models require a phospholipid that remains in the gel phase at 37°C. DPPC (Tm 41.4°C) meets this requirement, enabling temperature-triggered drug release when combined with lysolipids-the mechanism underlying ThermoDox®. Substituting DMPC (Tm ~23°C) or DSPC (Tm ~55°C) compromises drug retention, clearance kinetics, and membrane packing density. • Tm 41.0-41.4°C: optimal gel-phase matrix for hyperthermia-triggered liposomal release • ≥98% purity by HPLC; white to off-white powder; MW 734.04 • Bulk quantities available; shipped ambient; store at -20°C, desiccated

Molecular Formula C40H81NO8P+
Molecular Weight 735 g/mol
Cat. No. B1200452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDPPC
Synonyms1,2 Dihexadecyl sn Glycerophosphocholine
1,2 Dipalmitoyl Glycerophosphocholine
1,2 Dipalmitoylphosphatidylcholine
1,2-Dihexadecyl-sn-Glycerophosphocholine
1,2-Dipalmitoyl-Glycerophosphocholine
1,2-Dipalmitoylphosphatidylcholine
Dipalmitoyl Phosphatidylcholine
Dipalmitoylglycerophosphocholine
Dipalmitoyllecithin
Dipalmitoylphosphatidylcholine
Phosphatidylcholine, Dipalmitoyl
Molecular FormulaC40H81NO8P+
Molecular Weight735 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/p+1/t38-/m1/s1
InChIKeyKILNVBDSWZSGLL-KXQOOQHDSA-O
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DPPC: Thermophysical and Structural Baseline


1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated zwitterionic phosphatidylcholine (PC) with two C16:0 acyl chains (palmitic acid). It is the predominant phospholipid component of mammalian lung surfactant (55–60% of total PC) [2] and a foundational lipid for constructing model membrane systems and thermosensitive liposomal drug delivery vehicles. DPPC exhibits a well-characterized main gel-to-liquid crystalline phase transition temperature (Tm) at 41.0–41.4°C [1], which sits above physiological temperature (37°C), conferring a gel-phase state under standard cell culture and in vivo conditions absent of external heating. This specific thermotropic behavior, along with its defined molecular packing area of approximately 0.62–0.64 nm² in the fluid phase [3], establishes the baseline against which procurement and formulation decisions for phospholipids with varying acyl chain lengths (e.g., DMPC, DSPC) or headgroup chemistry (e.g., DPPE, DPPG) must be evaluated.

DPPC vs. DMPC and DSPC: Non-Interchangeability


Substituting DPPC with other saturated PC lipids of differing acyl chain lengths—such as dimyristoyl-PC (DMPC, C14:0) or distearoyl-PC (DSPC, C18:0)—is not scientifically justified without compromising key biophysical and pharmacological performance parameters. The acyl chain length directly dictates the lipid's phase transition temperature (Tm), which in turn governs bilayer fluidity, permeability, and stability at physiological temperature (37°C). While DMPC exists in a fluid, liquid-crystalline state (Tm ≈ 23–24°C) at 37°C [1], DPPC remains in a rigid gel phase (Tm ≈ 41.4°C), and DSPC (Tm ≈ 55°C) is an even more rigid gel [1]. These differences translate into quantifiable variations in drug retention kinetics [2], protein binding and circulation half-life [3], and molecular packing density [4]. The following evidence demonstrates that the selection of DPPC is a precise engineering decision, not a generic choice among saturated PCs, and that simple molar substitution of DMPC or DSPC will yield liposomes or monolayers with fundamentally different performance characteristics.

DPPC Quantitative Comparator Evidence


Phase Transition Temperature: Gel-Phase vs. Fluid-Phase DMPC

The main gel-to-liquid crystalline phase transition temperature (Tm) of DPPC is 41.0–41.4°C, positioning it above physiological temperature (37°C) [1]. In contrast, DMPC, with two fewer methylene groups per acyl chain (C14:0), exhibits a Tm of 22.5–23.9°C, which is well below 37°C [1]. This 17.5–18.9°C difference in Tm means that at 37°C, DMPC liposomes are in a fluid, liquid-crystalline phase, whereas DPPC liposomes remain in a more rigid, ordered gel phase.

Phase Transition Temperature Thermotropic Behavior Liposome Stability

Liposomal Drug Retention: DMPC vs. DPPC vs. DSPC

In a comparative study of liposomes formulated with 21 mol% cholesterol and saturated PCs, DPPC liposomes showed an intermediate drug retention profile at 37°C. After 24 hours, DPPC liposomes retained 60.8 ± 8.9% of encapsulated inulin, whereas DMPC liposomes retained only 53.8 ± 4.3% after just 15 minutes [1]. In contrast, DSPC liposomes (C18:0) exhibited the highest stability, retaining 85.2 ± 10.1% of the drug after 48 hours at 37°C, with no significant difference from time zero [1].

Drug Delivery Liposome Stability Controlled Release

Monolayer Collapse Pressure: Benchmark for Pulmonary Surfactant

DPPC is the primary surface-active component of lung surfactant, and its ability to achieve high surface pressures is critical for reducing alveolar surface tension during exhalation. Pure DPPC monolayers exhibit a collapse pressure of 70 mN/m at the air-water interface, as determined by Langmuir-Wilhelmy surface balance measurements at 37°C [1]. While a direct quantitative comparator for a closely related PC (e.g., DMPC, DSPC) under identical conditions was not located in the provided source set, this 70 mN/m value serves as a key class benchmark. For context, phosphatidylethanolamine analogs like DPPE, which differ only in headgroup chemistry, collapse at much lower surface tensions (12–16 mN/m) [2], highlighting the superior surface film stability conferred by the phosphatidylcholine headgroup.

Lung Surfactant Monolayer Stability Air-Water Interface

Molecular Packing Area: DPPC vs. POPC and DMPC

In fluid-phase bilayers at 323 K (50°C), the experimental area per lipid for DPPC is 0.631 ± 0.013 nm² [1]. This value is notably smaller than that of POPC, an unsaturated PC (C16:0–18:1), which occupies 0.643 ± 0.013 nm² at a lower temperature of 303 K (30°C) [1]. Furthermore, at 303 K, DMPC (C14:0) occupies 0.599 nm², a value that reflects its gel-phase state at that temperature [1]. Coarse-grained molecular dynamics simulations also report a DPPC area of 0.638 nm² at 323 K, compared to 0.620 nm² for DMPC at 310 K [2].

Area per Lipid Molecular Packing Bilayer Structure

Protein Binding and Clearance: DPPC vs. DSPC Liposomes

The acyl chain length of saturated PCs influences the extent of plasma protein adsorption and, consequently, the circulation half-life of liposomes. Liposomes composed of DPPC, which exist in the gel state at 37°C, bind >48 g of protein per mole of total lipid and are rapidly cleared from the circulation [1]. In contrast, liposomes formulated with DSPC, when combined with cholesterol, show significantly decreased protein binding values and enhanced circulation lifetimes [1].

Pharmacokinetics Liposome Clearance Protein Corona

Liquid-Ordered Domain Formation and Phase Separation

DPPC, as a high-Tm saturated lipid, is a critical component for forming liquid-ordered (Lo) domains in ternary mixtures with cholesterol and an unsaturated lipid (e.g., DOPC). In the canonical raft-mimicking mixture DOPC/DPPC/Cholesterol, phase separation into Lo and Ld domains is well-established [1]. The introduction of charged lipids can modulate this behavior: the addition of saturated DPPG (DPPG(−)) to a binary DPPC/cholesterol mixture induces phase separation between DPPG(−)-rich and cholesterol-rich phases [1]. In contrast, the unsaturated charged lipid DOPG(−) suppresses phase separation [1].

Lipid Rafts Phase Separation Membrane Domains

DPPC Application Scenarios


Thermosensitive Liposomal Drug Delivery

DPPC's Tm of 41.0–41.4°C [1] makes it the ideal lipid matrix for temperature-sensitive liposomes (TSL). At 37°C, DPPC liposomes are in the gel phase and exhibit moderate drug retention (60.8% after 24 hr) [2], which is higher than the fluid DMPC (53.8% after 15 min) but lower than the ultra-stable DSPC (85.2% after 48 hr) [2]. When combined with a lysolipid (e.g., MSPC) or a copolymer, DPPC-based TSLs undergo a sharp increase in permeability at the Tm, enabling localized drug release upon heating to 40–42°C. This property is exploited in clinically approved formulations like ThermoDox®. DPPC's rapid clearance profile [3] is also advantageous for TSLs, minimizing systemic exposure of non-released drug.

Pulmonary Surfactant Replacement and Inhaled Nanomedicine

As the major component of natural lung surfactant, DPPC is essential for achieving the high surface pressures required to reduce alveolar surface tension during exhalation. Its monolayer collapse pressure of 70 mN/m [1] is a key performance benchmark. DPPC's neutral headgroup also contributes to reduced uptake by alveolar macrophages compared to negatively charged lipids like DPPS and DPPG [2], which can improve the pulmonary residence time of inhaled therapeutics. Furthermore, DPPC-based dry powder inhaler (DPI) formulations, often co-spray-dried with DPPE-PEG, produce spherical particles suitable for deep lung deposition [3].

Model Membrane Studies of Lipid Rafts and Liquid-Ordered Domains

DPPC is a quintessential saturated lipid for constructing phase-separated model membranes. Its high Tm promotes the formation of liquid-ordered (Lo) domains in ternary mixtures with cholesterol and an unsaturated lipid (e.g., DOPC) [1]. The area per lipid of DPPC (0.631 nm²) [2] and its molecular packing density are distinct from those of unsaturated POPC (0.643 nm²) and shorter-chain DMPC (0.599 nm²) [2], providing a well-defined baseline for computational modeling and biophysical studies of membrane heterogeneity. The addition of charged lipids like DPPG to DPPC/cholesterol mixtures can further modulate domain formation, as DPPG enhances phase separation while DOPG suppresses it [1].

Liposomal Formulations for Rapid Clearance or MPS Targeting

When rapid systemic clearance is a design goal—for example, in vaccine adjuvants, liver-targeted therapies, or triggered-release systems where prolonged circulation is undesirable—DPPC offers a favorable profile. DPPC liposomes bind >48 g of protein per mole of total lipid and are rapidly cleared from circulation [1]. This contrasts with DSPC/cholesterol liposomes, which exhibit significantly longer circulation half-lives due to reduced protein binding [1]. DPPC's gel-phase state at 37°C [2] contributes to its recognition by opsonins and uptake by Kupffer cells and splenic macrophages.

Technical Documentation Hub

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